1-cyclohexyl-1H-pyrazol-3-amine
Overview
Description
1-Cyclohexyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a cyclohexyl group at the nitrogen atom and an amino group at the third position
Mechanism of Action
Pyrazole Compounds
Pyrazole compounds, which include “1-cyclohexyl-1H-pyrazol-3-amine”, are known for their diverse pharmacological effects . They have been synthesized and evaluated for their antileishmanial and antimalarial activities .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may affect pathways involved in the survival and replication of these parasites .
Result of Action
Given its potential antileishmanial and antimalarial activities, it may lead to the death of these parasites .
Biochemical Analysis
Biochemical Properties
1-cyclohexyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrazine-coupled pyrazoles, which are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the activity of acetylcholinesterase, an enzyme crucial for nerve function . This interaction can lead to changes in cell signaling and metabolic pathways, impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of enzymes, altering their activity. For instance, pyrazole derivatives have been used in the synthesis of various heterocyclic compounds, demonstrating their ability to participate in complex biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo various chemical transformations, impacting their efficacy and safety in long-term applications . Understanding these temporal effects is essential for optimizing the use of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antileishmanial and antimalarial activities . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Studies on animal models provide valuable insights into the compound’s safety and efficacy profiles.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, pyrazole derivatives have been shown to participate in the synthesis of complex heterocyclic compounds, demonstrating their role in metabolic processes . Understanding these pathways is crucial for elucidating the compound’s biochemical functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that pyrazole derivatives can be efficiently transported within biological systems, ensuring their availability at target sites . This property is vital for the compound’s effectiveness in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with cyclohexanone under acidic conditions. Another method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . These reactions typically require catalysts such as palladium or copper and are conducted under controlled temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives with varying degrees of saturation.
Scientific Research Applications
1-Cyclohexyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an antimalarial and antileishmanial agent.
Industry: The compound is utilized in the development of agrochemicals and dyestuffs.
Comparison with Similar Compounds
1-Cyclohexyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazol-3-amine: This compound has a phenyl group instead of a cyclohexyl group, which may result in different pharmacological properties.
3,5-Dimethyl-1H-pyrazol-1-yl derivatives: These compounds have methyl groups at the 3 and 5 positions, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclohexylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKEHLYZRNYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65331-14-8 | |
Record name | 1-cyclohexyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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